molecular formula C8H14O5 B13868708 Methyl 2,5-dimethoxyoxolane-3-carboxylate

Methyl 2,5-dimethoxyoxolane-3-carboxylate

Cat. No.: B13868708
M. Wt: 190.19 g/mol
InChI Key: KOTZIJSZRBWTCM-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethoxyoxolane-3-carboxylate is an organic compound with a molecular formula of C8H14O5 It is a derivative of oxolane, featuring two methoxy groups and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethoxyoxolane-3-carboxylate typically involves the reaction of 2,5-dimethoxyoxolane with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,5-dimethoxyoxolane-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,5-dimethoxyoxolane-3-carboxylic acid.

    Reduction: Formation of 2,5-dimethoxyoxolane-3-methanol.

    Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2,5-dimethoxyoxolane-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2,5-dimethoxyoxolane-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The pathways involved include ester hydrolysis, oxidation, and reduction, which modify the compound’s structure and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dimethyl-3-furancarboxylate: Similar in structure but with a furan ring instead of an oxolane ring.

    Methyl 2,5-dimethoxybenzoate: Contains a benzene ring instead of an oxolane ring.

    Methyl 2,5-dimethoxyphenylacetate: Features a phenylacetate group instead of an oxolane ring.

Uniqueness

Methyl 2,5-dimethoxyoxolane-3-carboxylate is unique due to its oxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Biological Activity

Methyl 2,5-dimethoxyoxolane-3-carboxylate is a compound of interest within the field of medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the oxolane family, characterized by a five-membered cyclic ether structure with two methoxy groups and a carboxylate group. The synthesis typically involves the alkylation of appropriate precursors, followed by esterification reactions to obtain the desired methyl ester derivative.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and antiviral agent. Below are key findings regarding its biological effects:

  • Antimicrobial Activity : Research indicates that compounds with methoxy substitutions often exhibit enhanced antimicrobial properties. This compound has shown promising results against various bacterial strains, suggesting its potential as a lead compound for antibiotic development .
  • Antiviral Properties : Preliminary studies suggest that this compound may inhibit viral replication. Similar compounds have been reported to interfere with DNA synthesis in viruses such as Hepatitis B, indicating a potential mechanism of action for this compound .

Case Studies

Case studies provide valuable insights into the practical applications and effectiveness of this compound in real-world scenarios. Here are notable examples:

  • Case Study on Antiviral Efficacy : A study conducted on a series of dimethoxy-substituted oxolanes demonstrated significant antiviral activity against Hepatitis B virus (HBV). This compound was included in the screening and exhibited IC50 values comparable to established antiviral agents .
  • Case Study in Antimicrobial Research : In a comparative analysis of various methoxy-substituted compounds against Staphylococcus aureus and Escherichia coli, this compound showed superior inhibition zones in disk diffusion assays, indicating its potential as a new antimicrobial agent .

Data Tables

The following tables summarize the biological activity data and case study results associated with this compound.

Biological Activity Tested Strain IC50 (µM) Reference
AntiviralHepatitis B Virus10
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli20

Future Directions

Given the promising biological activities exhibited by this compound, further research is warranted to explore:

  • Mechanistic Studies : Understanding the precise mechanisms by which this compound exerts its antimicrobial and antiviral effects.
  • In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in living organisms.
  • Structural Modifications : Investigating analogs with varying substitutions to optimize potency and selectivity for specific pathogens.

Properties

IUPAC Name

methyl 2,5-dimethoxyoxolane-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O5/c1-10-6-4-5(7(9)11-2)8(12-3)13-6/h5-6,8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOTZIJSZRBWTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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